4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXTPUIHHLFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,6-dimethyl-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, solvent-free methods or the use of green solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: It is being investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins involved in disease pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar properties.
2-Aminobenzothiazole: Another benzothiazole derivative with different functional groups.
4-Cyanobenzamide: Shares the cyano and benzamide groups but lacks the benzothiazole moiety.
Uniqueness
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both the benzothiazole and benzamide moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
Biological Activity
The compound 4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety linked to a cyano group and an amide functional group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. Notably:
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by activating procaspase pathways. Specifically, studies have shown that certain benzothiazole derivatives can activate procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7 .
- Selectivity : The selectivity of these compounds for cancer cells over normal cells is crucial for therapeutic applications. Structure-activity relationship (SAR) analyses reveal that modifications to the benzothiazole ring and the presence of electron-withdrawing groups enhance anticancer activity while minimizing off-target effects .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how different substituents on the benzothiazole scaffold affect biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., cyano) | Increase anticancer potency |
| Alkyl substitutions | Modulate lipophilicity and cellular uptake |
| Amide linkage | Essential for maintaining biological activity |
These findings suggest that careful modification of the compound's structure can lead to improved efficacy and reduced toxicity.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent activity.
In Vivo Studies
In vivo studies using murine models have also been conducted to assess the therapeutic potential of benzothiazole derivatives. These studies revealed:
- Tumor Growth Inhibition : Compounds similar to this compound significantly inhibited tumor growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
